Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate
CAS No.:
Cat. No.: VC16543507
Molecular Formula: C19H39NO3
Molecular Weight: 329.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H39NO3 |
|---|---|
| Molecular Weight | 329.5 g/mol |
| IUPAC Name | ethyl 2-amino-3-hydroxy-15-methylhexadecanoate |
| Standard InChI | InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3 |
| Standard InChI Key | QCSTXHIBWMQIGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate features a 16-carbon backbone with three critical functional groups:
-
Amino group (-NH) at C2, enabling participation in peptide bond formation and catalysis.
-
Hydroxy group (-OH) at C3, contributing to hydrogen bonding and solubility.
-
Methyl branch (-CH) at C15, introducing steric effects that influence lipid bilayer interactions .
The ester group (-COOEt) at the terminal carbon enhances stability and modulates lipophilicity .
Stereochemical Configuration
Stereochemical variants, such as the (2R,3R) enantiomer, have been synthesized and characterized . The configuration at C2 and C3 is critical for biological activity, as demonstrated in studies of analogous PLA2 inhibitors . For instance, the (2S,3S) configuration in related compounds showed enhanced binding affinity to enzyme active sites .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 329.5 g/mol | |
| Defined Stereocenters | 2 (C2, C3) | |
| IUPAC Name | Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate |
Synthesis and Manufacturing
Esterification of the Parent Acid
The primary synthesis route involves reacting 2-amino-3-hydroxy-15-methylhexadecanoic acid with ethanol under acidic or enzymatic conditions. Key steps include:
-
Activation of the carboxylic acid using agents like thionyl chloride (SOCl).
-
Nucleophilic attack by ethanol, yielding the ester and hydrochloric acid as a byproduct.
Enantioselective Synthesis
Enantiomerically pure forms, such as (2R,3R)-ethyl 2-amino-3-hydroxy-15-methylhexadecanoate, require asymmetric catalysis. A method adapted from PLA2 inhibitor synthesis employs:
-
Chiral catalysts: Ru(II)-BINAP complexes for enantioselective hydrogenation of ketone intermediates .
-
Protection/deprotection strategies: Boc (tert-butyloxycarbonyl) groups shield the amino group during coupling reactions .
Table 2: Synthetic Pathways Comparison
| Method | Yield (%) | Purity | Stereochemical Control |
|---|---|---|---|
| Acid-catalyzed esterification | 65–75 | 90% | Low |
| Enzymatic esterification | 80–85 | 95% | Moderate |
| Asymmetric hydrogenation | 50–60 | 99% | High |
Chemical Reactivity and Functional Group Transformations
Acylation of the Amino Group
The primary amine at C2 undergoes acylation with acyl chlorides or anhydrides. For example, reaction with benzyl chloroformate produces a carbamate derivative, a common intermediate in peptide synthesis .
Oxidation of the Hydroxy Group
The C3 hydroxy group can be oxidized to a ketone using Jones reagent (CrO/HSO), though over-oxidation to carboxylic acids is a risk. Selective oxidation requires milder agents like Dess-Martin periodinane.
Ester Hydrolysis
Alkaline hydrolysis (NaOH/EtOH) cleaves the ethyl ester to regenerate 2-amino-3-hydroxy-15-methylhexadecanoic acid, a precursor for further functionalization.
Biological Significance and Mechanism of Action
Enzyme Inhibition
Structural analogs of this compound, such as WA8242B, inhibit secretory PLA2 with IC values as low as M . The inhibition mechanism involves:
-
Competitive binding to the enzyme’s catalytic site via the amino and hydroxy groups.
-
Disruption of calcium ion coordination, critical for PLA2’s hydrolytic activity .
Lipid Membrane Interactions
The long alkyl chain and methyl branch facilitate integration into lipid bilayers, making the compound a tool for studying membrane dynamics .
Applications in Research and Industry
Organic Synthesis Intermediate
The compound serves as a chiral building block for:
-
Peptidomimetics: Incorporation into non-peptide enzyme inhibitors.
-
Lipid analogs: Synthesis of branched-chain glycolipids for vaccine adjuvants .
Pharmaceutical Development
PLA2 inhibitors derived from this scaffold show promise in treating inflammatory diseases, such as rheumatoid arthritis and atherosclerosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume